2-(1H-indol-5-yl)propan-2-ol
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Overview
Description
2-(1H-indol-5-yl)propan-2-ol is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.23 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of 2-(1H-indol-5-yl)propan-2-ol consists of an indole ring attached to a propan-2-ol group . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
2-(1H-indol-5-yl)propan-2-ol has a predicted boiling point of 353.3±17.0 °C and a predicted density of 1.171±0.06 g/cm3 . Its melting point is between 109-111°C .Scientific Research Applications
Biological Potential of Indole Derivatives
Specific Scientific Field
Summary of the Application
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These properties have sparked interest among researchers to synthesize a variety of indole derivatives .
Methods of Application or Experimental Procedures
The synthesis of indole derivatives involves various chemical reactions, including electrophilic substitution, due to the excessive π-electrons delocalization in the indole nucleus . Researchers synthesize various scaffolds of indole for screening different pharmacological activities .
Results or Outcomes
Indole derivatives have shown diverse biological activities and immeasurable potential for newer therapeutic possibilities . For example, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Synthesis of 1-(1H-Indol-3-yloxy)propan-2-ol
Specific Scientific Field
Summary of the Application
The compound 1-(1H-Indol-3-yloxy)propan-2-ol is an unprecedented indolyl derivative bearing a 1,2-propanediol moiety . It’s an interesting target for organic chemistry due to its potential biological activities .
Methods of Application or Experimental Procedures
The total synthesis of this compound involves the isomerization of 3-alkoxyindolines through indolenium intermediates . This process is key to the total synthesis of the compound .
Results or Outcomes
The synthetic compound drastically differed from the originally reported structure, suggesting that the natural product requires revision . The total synthesis of this compound provides a valuable resource for pharmaceutical reagents .
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
Summary of the Application
Compounds like N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide are widely used for the treatment of various types of arthritis and musculoskeletal disorders .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this compound are not provided in the source. However, it’s likely that this compound is administered orally or topically, depending on the specific type of arthritis or musculoskeletal disorder being treated.
Results or Outcomes
The specific results or outcomes for this compound are not provided in the source. However, it’s likely that this compound has shown efficacy in reducing inflammation and pain associated with arthritis and musculoskeletal disorders .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
Indole derivatives, such as 2-(1H-indol-5-yl)propan-2-ol, have diverse biological activities and hold immense potential for exploration for newer therapeutic possibilities . They are found in many important synthetic drug molecules and have shown promise in various areas of research, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
2-(1H-indol-5-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2,13)9-3-4-10-8(7-9)5-6-12-10/h3-7,12-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCLWNVWWADZNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)NC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-5-yl)propan-2-ol | |
CAS RN |
144453-57-6 |
Source
|
Record name | 2-(1H-indol-5-yl)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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